CID 156588510

Description

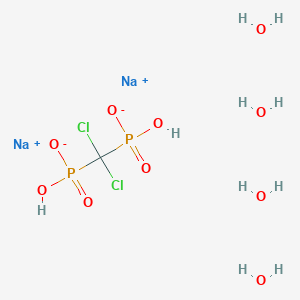

Structure

3D Structure of Parent

Propriétés

Numéro CAS |

88416-50-6 |

|---|---|

Formule moléculaire |

CH6Cl2NaO7P2 |

Poids moléculaire |

285.89 g/mol |

Nom IUPAC |

disodium;[dichloro-[hydroxy(oxido)phosphoryl]methyl]-hydroxyphosphinate;tetrahydrate |

InChI |

InChI=1S/CH4Cl2O6P2.Na.H2O/c2-1(3,10(4,5)6)11(7,8)9;;/h(H2,4,5,6)(H2,7,8,9);;1H2 |

Clé InChI |

ZZMFMRXBDMWTAS-UHFFFAOYSA-N |

SMILES canonique |

C(P(=O)(O)O)(P(=O)(O)O)(Cl)Cl.O.[Na] |

Autres numéros CAS |

88416-50-6 22560-50-5 |

Pictogrammes |

Health Hazard; Environmental Hazard |

Synonymes |

Acid, Clodronic Acid, Dichloromethanediphosphonic Biphosphonate, Dichloromethylene Bonefos Cl2MDP Clodronate Clodronate Disodium Clodronate Sodium Clodronic Acid Dichloromethane Diphosphonate Dichloromethanediphosphonate Dichloromethanediphosphonic Acid Dichloromethylene Biphosphonate Dichloromethylene Diphosphonate Dichloromethylenebisphosphonate Diphosphonate, Dichloromethane Diphosphonate, Dichloromethylene Disodium, Clodronate Sodium, Clodronate |

Origine du produit |

United States |

Molecular Mechanisms of Action of Clodronate

Cellular Uptake and Intracellular Localization

Clodronate's mechanism is initiated by its selective delivery to bone tissue and subsequent internalization by bone-resorbing cells, primarily osteoclasts. patsnap.comdrugbank.com

Preferential Binding to Mineralized Bone Tissue and Hydroxyapatite (B223615)

Bisphosphonates, including clodronate, exhibit a strong affinity for the mineralized matrix of bone. bccancer.bc.cadrugbank.comscirp.orghmdb.ca This is due to their P-C-P (phosphorus-carbon-phosphorus) backbone, which is resistant to enzymatic hydrolysis and allows them to bind avidly to hydroxyapatite crystals, the main mineral component of bone. bccancer.bc.cascirp.orghmdb.castm-journal.ru This binding is concentrated in areas of high bone turnover. bccancer.bc.ca Clodronate binds to hydroxyapatite crystals with a reported affinity constant of 0.72 µM. caymanchem.com

Release from Bone during Osteoclast-Mediated Resorption

Osteoclasts are responsible for the breakdown of bone tissue. drugbank.com During the process of bone resorption, osteoclasts create a localized acidic environment beneath their ruffled border. This acidic environment facilitates the dissolution of the bone mineral, including the hydroxyapatite crystals to which clodronate is bound. drugbank.comnih.gov As the bone matrix is resorbed, the bound clodronate is released locally in high concentrations within the resorption lacuna. drugbank.comnih.govresearchgate.net

Internalization by Osteoclasts via Fluid-Phase Endocytosis

Following its release from the bone surface, clodronate is internalized by osteoclasts. The primary mechanism for this uptake is fluid-phase endocytosis, also known as pinocytosis. nih.govdrugbank.comnih.govclodrosome.com This process involves the engulfment of extracellular fluid, containing the released clodronate, into vesicles within the osteoclast. drugbank.comclodrosome.com Studies using fluorescently labeled bisphosphonates have confirmed their rapid internalization into intracellular vesicles in osteoclasts and macrophages. nih.gov The uptake is enhanced by the presence of calcium ions. nih.gov After internalization, these endocytic vesicles become acidified, which is believed to be required for the bisphosphonate to exit the vesicles and enter the cytosol. drugbank.comnih.govclodrosome.com

Intracellular Metabolic Transformation and Molecular Targeting in Osteoclasts

Once inside the osteoclast cytosol, clodronate undergoes metabolic transformation, leading to the formation of a cytotoxic metabolite that disrupts essential cellular functions. patsnap.comnih.govclodrosome.com

Metabolic Incorporation into Non-Hydrolyzable ATP Analogues

A key step in the mechanism of action of clodronate is its metabolic conversion into a non-hydrolyzable analogue of adenosine (B11128) triphosphate (ATP). patsnap.comnih.govaacrjournals.orgnih.govuef.fidrugbank.comclodrosome.comresearchgate.netnih.gov This occurs because clodronate, a non-nitrogen-containing bisphosphonate, structurally resembles inorganic pyrophosphate (PPi). bccancer.bc.cascirp.orgresearchgate.net Intracellular enzymes, specifically class II aminoacyl-tRNA synthetases, mistakenly utilize clodronate in place of PPi during the synthesis of ATP, leading to the formation of adenosine 5'-(β,γ-dichloromethylene) triphosphate (AppCCl2p). nih.govnih.govclodrosome.comresearchgate.net This metabolite contains the stable P-C-P bond of clodronate instead of the hydrolyzable P-O-P bond of ATP, rendering it resistant to hydrolysis by ATP-dependent enzymes. researchgate.netresearchgate.net AppCCl2p accumulates to high concentrations within the osteoclast cytosol. patsnap.comaacrjournals.org

Disruption of ATP-Mediated Cellular Processes and Mitochondrial Function

The accumulation of the non-hydrolyzable ATP analogue, AppCCl2p, disrupts various ATP-dependent cellular processes essential for osteoclast function and survival. nih.govaacrjournals.orgdrugbank.comhmdb.caclodrosome.comnih.gov A primary target of AppCCl2p is the mitochondrial ADP/ATP translocase (ANT), also known as the adenine (B156593) nucleotide translocase. nih.govaacrjournals.orgscirp.orghmdb.caclodrosome.comresearchgate.netresearchgate.net This protein is embedded in the inner mitochondrial membrane and is responsible for transporting ATP from the mitochondrial matrix to the cytosol and ADP from the cytosol to the matrix, a critical step in cellular energy metabolism. hmdb.caresearchgate.net AppCCl2p competitively inhibits the ANT, blocking the exchange of ADP and ATP across the mitochondrial membrane. nih.govscirp.orgresearchgate.net

Inhibition of the ANT by AppCCl2p leads to a collapse of the mitochondrial membrane potential and disruption of mitochondrial respiration. scirp.orgclodrosome.comresearchgate.netresearchgate.netresearchgate.net This interference with mitochondrial function can trigger the release of pro-apoptotic factors, ultimately leading to osteoclast apoptosis (programmed cell death). aacrjournals.orgscirp.orgclodrosome.comresearchgate.netresearchgate.netiiarjournals.org The induction of osteoclast apoptosis is considered a primary mechanism by which clodronate inhibits bone resorption. patsnap.comaacrjournals.orgscirp.org The disruption of ATP-mediated processes and mitochondrial function by AppCCl2p impairs the osteoclast's ability to maintain its ruffled border and sealing zone, structures crucial for bone resorption, and can lead to detachment from the bone surface. drugbank.com

Induction of Osteoclast Apoptosis

A key mechanism by which clodronate inhibits bone resorption is through the induction of osteoclast apoptosis, or programmed cell death. patsnap.comaacrjournals.orgdrugbank.com Inside the osteoclast, clodronate is metabolized into a non-hydrolyzable analogue of ATP (adenosine triphosphate), known as AppCCl₂p. patsnap.comaacrjournals.orgdrugbank.comnih.gov This metabolite accumulates within the osteoclasts and disrupts cellular function by interfering with ATP-dependent processes. patsnap.comnih.gov The accumulation of AppCCl₂p is believed to inhibit mitochondrial ADP/ATP translocase, a component of the mitochondrial permeability transition pore, which is a likely route by which clodronate induces osteoclast apoptosis and inhibits bone resorption. aacrjournals.orgdrugbank.com This disruption leads to premature apoptosis of the osteoclasts, reducing their number and activity. patsnap.com

The induction of osteoclast apoptosis by simple bisphosphonates like clodronate appears to be a primary mechanism for their inhibition of bone resorption. aacrjournals.org Studies have shown that the ability of clodronate to inhibit resorption in vitro can be overcome if osteoclast apoptosis is prevented using caspase inhibitors. aacrjournals.org

Interactive Table 1: Effect of Clodronate and its Metabolite on Osteoclast Apoptosis

| Treatment | Effect on Osteoclast Apoptosis | Reference |

| Clodronate | Induces apoptosis | patsnap.comaacrjournals.orgdrugbank.com |

| AppCCl₂p | Induces apoptosis | aacrjournals.org |

| Clodronate + Caspase Inhibitor | Apoptosis is prevented | aacrjournals.org |

Anti-Resorptive Pathways Distinct from Nitrogenous Bisphosphonates

Clodronate belongs to the first generation of bisphosphonates, which are characterized by the absence of a nitrogen atom in their structure. patsnap.compharmgkb.orgindonesianjournalofcancer.or.idfrontiersin.org This structural difference dictates a distinct molecular mechanism compared to the more potent nitrogen-containing bisphosphonates (N-BPs) like alendronate or zoledronic acid. drugbank.comaacrjournals.orgpharmgkb.orgindonesianjournalofcancer.or.idfrontiersin.orgnih.gov While N-BPs primarily inhibit farnesyl pyrophosphate synthase (FPPS) in the mevalonate (B85504) pathway, thereby preventing protein prenylation essential for osteoclast function and survival, clodronate does not inhibit this pathway. aacrjournals.orgpharmgkb.orgnih.govpharmgkb.org Instead, as mentioned, clodronate's anti-resorptive effect is mediated through its intracellular metabolism to the cytotoxic ATP analogue AppCCl₂p, which disrupts mitochondrial function and leads to osteoclast apoptosis. aacrjournals.orgpharmgkb.orgnih.gov

Interactive Table 2: Comparison of Clodronate and Nitrogenous Bisphosphonate Mechanisms

| Feature | Clodronate (Non-Nitrogenous) | Nitrogenous Bisphosphonates | Reference |

| Presence of Nitrogen Atom | No | Yes | patsnap.compharmgkb.orgindonesianjournalofcancer.or.idfrontiersin.org |

| Primary Molecular Target | ATP-dependent processes (via AppCCl₂p) | Farnesyl Pyrophosphate Synthase (FPPS) | aacrjournals.orgpharmgkb.orgnih.gov |

| Affected Pathway | Mitochondrial function | Mevalonate pathway | aacrjournals.orgpharmgkb.orgnih.gov |

| Effect on Protein Prenylation | No inhibition | Inhibition | aacrjournals.orgnih.govpharmgkb.org |

| Mechanism of Osteoclast Apoptosis | Accumulation of cytotoxic ATP analogue | Inhibition of protein prenylation | pharmgkb.org |

Non-Skeletal Molecular Interactions and Mechanisms

Beyond its well-established effects on osteoclasts and bone resorption, research has revealed that clodronate can also exert effects through non-skeletal molecular interactions and mechanisms.

Inhibition of Vesicular Nucleotide Transporter (VNUT/SLC17A9)

Recent studies have identified the vesicular nucleotide transporter (VNUT), also known as SLC17A9, as a molecular target of clodronate. frontiersin.orgpnas.orgpnas.orgresearchgate.netresearchgate.net VNUT is responsible for the uptake and storage of ATP into secretory vesicles in various cell types, including neurons, immune cells, and endocrine cells, playing a crucial role in purinergic chemical transmission. frontiersin.orgpnas.orgpnas.orgresearchgate.netresearchgate.net

Clodronate has been shown to act as a potent inhibitor of VNUT-mediated ATP uptake. frontiersin.orgpnas.orgpnas.org In vitro analyses indicate that clodronate inhibits human VNUT with a half-maximal inhibitory concentration (IC₅₀) of 15.6 nM. pnas.orgpnas.org This inhibition appears to be allosteric, involving competition with chloride ions. pnas.orgpnas.org By inhibiting VNUT, clodronate impairs the vesicular storage and release of ATP. frontiersin.orgpnas.org This mechanism is suggested to contribute to some of the non-skeletal effects observed with clodronate, such as its analgesic and anti-inflammatory properties, which are believed to be mediated, in part, through the modulation of purinergic signaling. frontiersin.orgpnas.orgpnas.orgresearchgate.netresearchgate.netresearchgate.netscribd.com

Interactive Table 3: Clodronate Inhibition of VNUT

| Target | Inhibitor | IC₅₀ (nM) | Mechanism | Reference |

| Human VNUT | Clodronate | 15.6 | Allosteric (Cl⁻ competition) | pnas.orgpnas.org |

Potential Interactions with Phosphate (B84403) Transporter Families (SLC20, SLC34)

There is also evidence suggesting potential interactions of clodronate with members of the SLC20 and SLC34 families of phosphate transporters. researchgate.netjst.go.jpresearchgate.netnih.gov These transporters are involved in the uptake of inorganic phosphate and other related compounds into various cells. jst.go.jpnih.gov

Cellular and Subcellular Effects of Clodronate

Impact on Osteoclast Biology

Clodronate significantly impacts the biology of osteoclasts, the cells responsible for breaking down bone tissue. patsnap.com Its effects range from inhibiting their activity and function to altering their morphology and reducing their numbers. patsnap.comscirp.org

Inhibition of Osteoclast Activity and Function

Clodronate inhibits osteoclast-mediated bone resorption. patsnap.comdrugbank.comtandfonline.com Upon being internalized by osteoclasts, clodronate is metabolized into a non-hydrolyzable ATP analog, AppCCl₂p. patsnap.comaacrjournals.org This metabolite accumulates within the osteoclast cytosol and disrupts ATP-dependent intracellular processes. patsnap.comaacrjournals.org This disruption is a likely route by which clodronate inhibits osteoclast function. nih.gov Studies have shown that adding bisphosphonates like clodronate to osteoclasts in vitro leads to the inhibition of their bone resorbing activity. tandfonline.com Osteoclasts are also inhibited when they come into contact with bone containing bisphosphonate. tandfonline.com The accumulation of AppCCl₂p in osteoclasts in vitro inhibits bone resorption by inducing osteoclast apoptosis, likely by inhibiting ATP-dependent enzymes such as the adenine (B156593) nucleotide translocase, a component of the mitochondrial permeability transition pore. aacrjournals.org The ability of clodronate to inhibit resorption in vitro can be overcome when osteoclast apoptosis is prevented using a caspase inhibitor. aacrjournals.org

Disruption of Osteoclast Cytoskeleton and Podosome Formation

Osteoclasts adhere to bone surfaces and form a sealed zone through cytoskeleton rearrangement, creating a ring structure of F-actin known as podosomes. drugbank.comnih.gov This sealing zone is essential for bone resorption. ectsoc.org Disruption of the podosomes causes osteoclasts to detach from the bone, preventing bone resorption. drugbank.com While nitrogen-containing bisphosphonates inhibit protein prenylation, which is crucial for the function of small GTPases involved in cytoskeletal organization, non-nitrogenous bisphosphonates like clodronate have a different mechanism. mdpi.comresearchgate.net Clodronate's metabolite, AppCCl₂p, disrupts ATP-dependent processes, which can indirectly affect the cytoskeleton and adhesion structures. patsnap.comaacrjournals.org Studies have shown that bisphosphonate drugs in general act by preventing the prenylation of small GTPases, resulting in the loss of the sealing zone and ruffled border, and therefore inhibiting osteoclast activity. researchgate.net

Effects on Osteoclast Morphology and Resorption Pit Characteristics

Clodronate alters the morphology of osteoclasts. scirp.orgtandfonline.com In treated osteoclasts, the ruffled borders, which are specialized membrane domains crucial for bone resorption, are generally smaller and less extensive compared to untreated cells. scirp.org Cytoplasmic vacuole-like structures associated with normal ruffled borders are also smaller and fewer in number. scirp.org The extent of stained material beneath the ruffled border region adjacent to the bone is less, suggesting reduced demineralized bone matrix. scirp.org These morphological changes correlate with the observed decrease in the extent of ruffled borders. scirp.org Consequently, the resorption pits or Howship's lacunae created by clodronate-treated osteoclasts are often small, shallow, and have poorly defined margins compared to those in control groups. scirp.orgresearchgate.net Single osteoclasts may cover several small resorption pits. scirp.org

Effects on Osteoblast Activity and Bone Formation

While primarily known for its effects on osteoclasts, research also indicates that clodronate can influence osteoblast activity and bone formation, although the effects can be complex and sometimes appear contradictory depending on the study context and concentration used. ugr.eselsevier.es

Direct Modulation of Osteoblast Maturation Gene Expression (e.g., Bglap, Runx2, Dlx5)

Studies investigating the effects of clodronate on osteoblast differentiation and gene expression have yielded varied results. Some research suggests that clodronate can stimulate osteoblast differentiation. elsevier.es For instance, studies using liposomal clodronate have shown enhanced alkaline phosphatase activity and increased mRNA levels of osteogenic genes such as Runx2 and Dlx5 in bone marrow-derived stromal cell cultures. nih.gov This effect was also observed in vivo in mouse femurs injected with liposomal clodronate, where increased alkaline phosphatase activity and Runx2 and Dlx5 mRNA expressions were detected despite reduced numbers of monocytes and macrophages. nih.gov This suggests a potential indirect mechanism, possibly mediated by soluble factors like RANK-containing exosomes released in response to clodronate. nih.gov

However, other studies indicate that clodronate, particularly at higher doses, can have inhibitory effects on osteoblast differentiation and mineralization. ugr.es Low doses of clodronate have been reported to decrease alkaline phosphatase activity and nodule formation in osteoblast-like cells, indicating an inhibitory effect on differentiation and maturation. ugr.es This was accompanied by a higher osteoblast growth rate, potentially related to the greater growth capacity of less-differentiated cells. ugr.es

Influence on Calcium Deposition and Alkaline Phosphatase Activity by Osteoblasts

Research indicates that clodronate can influence osteoblast activity, although the effects can vary depending on the concentration and experimental conditions. Low doses of clodronate have been observed to decrease alkaline phosphatase (ALP) activity and nodule formation in osteoblast-like cells, suggesting an inhibitory effect on their differentiation and maturation. ugr.es This inhibition of ALP synthesis was associated with a higher osteoblast growth rate, potentially linked to the greater proliferative capacity of less-differentiated cells. ugr.es

Conversely, other studies suggest that clodronate can stimulate osteoblast differentiation. At a concentration of 10-5 M, clodronate increased ALP activity in cultured osteoblast-like cells (MC3T3-E1) and pluripotent mesenchymal cells (ST2). nbrp.jp This increase in ALP activity was attributed to a rise in the number of ALP-positive cells, and these differentiated cells demonstrated the capacity for mineralization. nbrp.jp In cultured rat calvariae, clodronate stimulated the expression of genes for ALP and osteocalcin, both markers of osteoblast differentiation. nbrp.jp This pro-differentiating effect may be partially mediated through the inhibition of protein tyrosine phosphatase and/or serine/threonine phosphatase activity. nbrp.jp

Furthermore, studies using silk-hydroxyapatite films pre-complexed with clodronate showed increased metabolic activity and calcium deposition by osteoblasts and co-cultures of osteoblasts with osteoclasts, even at clodronate concentrations high enough to significantly decrease osteoclast metabolic activity. nih.govnih.gov The presence of clodronate in combination with hydroxyapatite (B223615) has also been shown to increase normalized alkaline phosphatase activity, indicating a pro-differentiating effect on human mesenchymal stem cells (hMSCs). mdpi.com

The effects of clodronate on ALP activity and calcium deposition by osteoblasts are complex and may be dose-dependent and influenced by the experimental model.

Indirect Effects on Osteoblast Precursor Replenishment and Differentiation

While clodronate is primarily known for its direct effects on osteoclasts, it can also indirectly influence osteoblast precursor replenishment and differentiation. Macrophages, which can be targeted by clodronate (particularly liposomal formulations), are known to promote the osteogenic differentiation of multipotent stromal cells/mesenchymal progenitors. researchgate.net Therefore, the depletion of macrophages by clodronate may indirectly impact the replenishment of osteoblast precursors. researchgate.net

However, studies using liposomal clodronate have also shown an indirect effect of promoting osteogenic differentiation. researchgate.netnih.govnih.gov This effect might be mediated through pro-osteogenic molecular alterations involving ALP activity and the expression of genes like Runx2 and Dlx5. researchgate.net Liposomal clodronate has been shown to promote the production of RANK-containing exosomes from bone marrow MSCs, which can foster osteoblastic differentiation. researchgate.net In vivo experiments with liposomal clodronate injected into mouse femurs showed increased ALP activity and Runx2 and Dlx5 mRNA expression, despite a reduction in monocytes and macrophages. nih.govnih.gov This suggests that osteoblast differentiation can be promoted via soluble RANK-containing exosomes released in response to clodronate. nih.govnih.gov

Depletion of macrophages using clodronate-liposomes has been shown to result in a marked reduction in leptin receptor⁺ and osterix⁺ osteoblast precursors, suggesting a link between macrophages and the maintenance of these precursor populations. researchgate.net

Immunomodulatory Actions

Clodronate exhibits significant immunomodulatory properties, largely through its effects on cells of the mononuclear phagocyte system, including monocytes, macrophages, and dendritic cells.

Induction of Apoptosis in Monocytes and Dendritic Cells

Clodronate is known to induce apoptosis in monocytes and dendritic cells. nih.govashpublications.orgaai.org When delivered intracellularly, particularly via liposomes, clodronate can trigger programmed cell death in these phagocytic cells. aai.org Systemic administration of clodronate-loaded liposomes has been shown to deplete circulating monocytes and dendritic cells. aai.org Studies have demonstrated a drastic decrease in the number of monocytes and CD11c⁺ cells (a marker for some dendritic cell populations) in the blood following clodronate-liposome treatment. aai.org This induction of apoptosis in monocytes and dendritic cells contributes to the immunomodulatory effects of clodronate. nih.govashpublications.org

Macrophage Depletion Mechanisms (e.g., via Liposomal Clodronate)

A well-established application of clodronate, particularly in research, is the depletion of macrophages. nih.govahajournals.orgmdpi.comencapsula.comrupress.orgnih.gov This is primarily achieved through the use of liposomal clodronate. nih.govahajournals.orgmdpi.comencapsula.comrupress.orgnih.gov Liposomes encapsulating clodronate are readily taken up by phagocytic cells, including macrophages, through endocytosis. ahajournals.orgencapsula.comresearchgate.net Once inside the macrophage, the liposomal membrane is disrupted by lysosomal phospholipases, releasing clodronate into the cytosol. researchgate.net Free clodronate, which otherwise has poor cell membrane permeability, then accumulates intracellularly. ahajournals.orgencapsula.com

The mechanism of macrophage cell death involves the intracellular accumulation of clodronate, which is metabolized into a non-hydrolyzable ATP analog (AppCCl2p). patsnap.com This metabolite disrupts ATP-dependent intracellular processes, leading to irreversible functional damage and ultimately inducing apoptosis in the macrophage. patsnap.comahajournals.orgmdpi.comencapsula.comnih.gov This process is often referred to as "liposome-mediated macrophage suicide." mdpi.com

Liposomal clodronate allows for the selective depletion of macrophages in various tissues and organs, depending on the route of administration. mdpi.comrupress.org This selective action is a valuable tool for researchers to investigate the roles of macrophages in numerous biological processes, including inflammation, tissue repair, and immune responses. ahajournals.orgmdpi.com

Modulation of Neutrophil Function: The "Stunning" Phenomenon

While clodronate liposomes are primarily used to deplete macrophages, recent research highlights their significant effects on neutrophils, a phenomenon termed "stunning." nih.govrupress.orgcore.ac.ukresearchgate.netnih.gov Studies have shown that not only macrophages but also polymorphonuclear neutrophils (PMN) can ingest clodronate liposomes in vivo. nih.govcore.ac.uknih.gov However, in neutrophils, this uptake does not necessarily lead to apoptosis but rather results in a functional arrest or "stunning." nih.govcore.ac.uknih.gov

This stunning of neutrophils prevents neutrophil-induced inflammation by inhibiting key neutrophil functions. nih.govrupress.org These inhibited functions include phagocytosis, migration and swarming behavior, production of reactive oxygen species (ROS), cytokine production, and the formation of neutrophil extracellular traps (NETosis). nih.govrupress.org Research suggests that the anti-inflammatory effects observed with clodronate liposomes in certain models, such as arthritis, may be primarily attributed to the stunning of detrimental neutrophil effector functions rather than solely to the depletion of macrophages. nih.govrupress.orgcore.ac.uknih.gov

Intercellular Dynamics within the Bone Microenvironment

The bone microenvironment is a complex and dynamic system involving interactions between various cell types, including osteoblasts, osteoclasts, osteocytes, hematopoietic and immune cells (such as macrophages and monocytes), stromal cells, adipocytes, fibroblasts, and endothelial cells. nih.govfrontiersin.org These intercellular communications are crucial for regulating processes like bone remodeling and maintaining bone homeostasis. nih.govfrontiersin.org

Clodronate, by primarily targeting osteoclasts and influencing macrophages, significantly impacts these intercellular dynamics. Its inhibition of osteoclast activity directly alters the balance of bone remodeling. drugbank.compatsnap.combccancer.bc.ca Furthermore, the effects of clodronate on macrophages and monocytes, key components of the bone marrow microenvironment, can indirectly influence other cell populations and processes within the bone. researchgate.netfrontiersin.orgresearchgate.net

Interactions with Bone Marrow-Derived Stromal Cells and Mesenchymal Progenitors

Bone marrow-derived stromal cells (BMSCs) and mesenchymal progenitor cells (MSCs) are multipotent cells capable of differentiating into various cell lineages, including osteoblasts (bone-forming cells), adipocytes, and chondrocytes nih.gov. The interaction of clodronate with these cell populations is an area of ongoing research.

Studies have investigated the effects of clodronate on the proliferation and differentiation of BMSCs and MSCs. For instance, research using rat BMSCs cultured with hydroxyapatite (HA) and clodronate-HA complexes found no significant inhibition of BMSC proliferation or activity when clodronate was in a bonding state with HA. These studies also indicated no apparent negative effect on the multi-directional differentiation capability of BMSCs nih.gov.

However, other research, particularly utilizing liposome-encapsulated clodronate (which is used experimentally to deplete macrophages), has shed light on indirect interactions. Clodronate-loaded liposomes can deplete phagocytic cells, including macrophages and osteoclast precursors, within the bone marrow researchgate.netnih.gov. This depletion of macrophages has been shown to impact the bone marrow microenvironment and, indirectly, affect hematopoietic stem and progenitor cells (HSCs/progenitors) and potentially stromal cells. For example, depletion of bone marrow monocytes/macrophages using clodronate liposomes was associated with a reduction in CXCL12 mRNA and protein levels in the bone marrow, a chemokine crucial for the retention of HSCs/progenitors in the bone marrow niche rutgers.edurupress.org. This suggests that macrophages can influence stromal cell production of factors important for maintaining the bone marrow niche rutgers.edurupress.orgoup.com.

Furthermore, studies have explored the direct effects of clodronate-loaded liposomes on MSCs in vitro. One study indicated that clodronate liposomes might bias MSC differentiation towards adipogenesis through the activation of the NLRP3/Caspase-1 inflammatory pathway researchgate.net. This suggests a potential influence of clodronate, particularly in its liposomal form, on the differentiation trajectory of MSCs.

Research also indicates that clodronate can interact with purinergic receptors on chondrocyte surfaces, potentially exerting an anabolic function by enhancing the secretion of extracellular matrix components mdpi.com. Additionally, intramuscular administration of clodronate has been suggested to stimulate MSC maturation towards the chondrogenic lineage in vivo mdpi.com.

These findings suggest that while clodronate's direct impact on the differentiation potential of stromal cells might be limited when bound to bone mineral, its effects on the broader bone marrow environment, particularly through macrophage depletion, can indirectly influence stromal cell function and the niche they provide.

Impact on Osteocyte Populations

Osteocytes are the most abundant cells in bone, embedded within the bone matrix, and play critical roles in mechanosensing, bone remodeling regulation, and maintaining bone matrix health jci.orgoup.com. Research has demonstrated that osteocytes, along with osteoblasts, are target cells of bisphosphonates, including clodronate jci.org.

Studies have shown that bisphosphonates can prevent the increased apoptosis of osteocytes and osteoblasts induced by factors such as excess glucocorticoids jci.org. This anti-apoptotic effect on osteocytes is considered a mechanism that contributes to bone strength, potentially by regulating targeted remodeling jci.org.

While the potent nitrogen-containing bisphosphonates inhibit the mevalonate (B85504) pathway in osteoclasts, leading to apoptosis, the mechanism for the anti-apoptotic effect of first-generation bisphosphonates like clodronate on osteocytes and osteoblasts appears to be distinct jci.org. Clodronate triggers osteoclast apoptosis by generating a toxic ATP analog nih.govaacrjournals.orgnih.gov. The precise molecular mechanisms underlying the anti-apoptotic effect of clodronate on osteocytes are still being elucidated, but it is clear that preserving osteocyte viability is a significant aspect of bisphosphonate action beyond their direct effects on osteoclasts jci.org.

Glucocorticoids, for example, can adversely affect the osteocyte environment by altering fluid flow in the canalicular network and increasing osteocyte lacunar size, potentially impacting osteocyte health and bone mechanical strength oup.com. Bisphosphonates, by preserving osteocyte viability, may counteract some of these detrimental effects jci.org.

Structure Activity Relationships and Chemical Analogue Research

Structural Determinants for Biological Activity

The defining feature of clodronate, like other bisphosphonates, is the P-C-P backbone. This structure is critical for its interaction with bone mineral and its metabolic stability. Substitutions on the central carbon further dictate its pharmacological properties and mechanism.

Role of the P-C-P Backbone and Its Resistance to Hydrolysis

Bisphosphonates are synthetic analogs of pyrophosphate, where a carbon atom replaces the oxygen atom linking the two phosphate (B84403) groups found in pyrophosphate (P-O-P). helsinki.fiopenaccessjournals.comcuni.cz This results in a P-C-P backbone that is highly resistant to chemical and enzymatic hydrolysis, unlike the readily cleavable P-O-P bond in pyrophosphate. helsinki.fiopenaccessjournals.comcuni.czacs.orgresearchgate.netmdpi.comarxiv.org This metabolic stability is crucial for bisphosphonates, including clodronate, allowing them to persist in the body and accumulate in bone tissue, which is composed primarily of hydroxyapatite (B223615) mineral. helsinki.fiopenaccessjournals.comarxiv.org The two phosphonate (B1237965) groups are essential for binding to the bone mineral phase and for the anti-resorptive potency. mdpi.comarxiv.orgpharmgkb.org

Significance of R-Group Substitutions, particularly Halogen Atoms (e.g., Chlorine)

The central carbon atom in the P-C-P backbone is substituted with two side chains, denoted as R1 and R2. researchgate.netpharmgkb.org In clodronate, both of these R groups are chlorine atoms (Cl₂C(PO₃H)₂). openaccessjournals.comwikipedia.org This specific substitution pattern classifies clodronate as a first-generation or non-nitrogenous bisphosphonate. cuni.czpharmgkb.orgwikipedia.orgontosight.airevistanefrologia.comorthobullets.comresearchgate.netnih.gov While the phosphonate groups are primarily responsible for bone binding, the nature of the R groups influences the compound's potency, mechanism of action, and affinity for bone mineral. mdpi.comarxiv.orgpharmgkb.org The absence of a nitrogen atom, characteristic of clodronate's structure, leads to a distinct mechanism compared to nitrogen-containing bisphosphonates. pharmgkb.orgontosight.airevistanefrologia.comorthobullets.comresearchgate.netnih.gov The R1 substituent, which is chlorine in clodronate (instead of a hydroxyl group found in some other bisphosphonates), along with the phosphonate groups, contributes to the affinity for calcium. openaccessjournals.com However, clodronate has been shown to have a lower affinity for hydroxyapatite compared to many nitrogen-containing bisphosphonates. mdpi.comarxiv.org

Comparative Analysis with Nitrogen-Containing Bisphosphonates

Bisphosphonates are broadly categorized into two classes based on the presence or absence of a nitrogen atom in their side chain: non-nitrogen-containing bisphosphonates (like clodronate and etidronate) and nitrogen-containing bisphosphonates (N-BPs, such as alendronate, risedronate, and zoledronate). cuni.czpharmgkb.orgontosight.airevistanefrologia.comorthobullets.comresearchgate.netnih.gov This structural difference leads to fundamentally different mechanisms of action within osteoclasts, the primary target cells for bisphosphonate activity in bone. openaccessjournals.compharmgkb.orgontosight.airevistanefrologia.comorthobullets.comresearchgate.netnih.gov

Non-nitrogen-containing bisphosphonates, including clodronate, are metabolized intracellularly by osteoclasts to form cytotoxic ATP analogs, such as AppCCl₂. openaccessjournals.comcuni.czpharmgkb.orgontosight.airevistanefrologia.comorthobullets.com These non-hydrolyzable metabolites interfere with cellular energy metabolism, disrupt mitochondrial function, and ultimately induce osteoclast apoptosis (programmed cell death), thereby reducing bone resorption. openaccessjournals.compharmgkb.orgontosight.aiorthobullets.com

In contrast, nitrogen-containing bisphosphonates exert their effect by inhibiting farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate (B85504) pathway. openaccessjournals.compharmgkb.orgorthobullets.comnih.gov Inhibition of FPPS prevents the prenylation of small GTP-binding proteins (like Rho, Rac, and Cdc42) that are essential for osteoclast function, cytoskeletal integrity, and survival, leading to osteoclast dysfunction and apoptosis. openaccessjournals.compharmgkb.orgorthobullets.com

Nitrogen-containing bisphosphonates are generally considered more potent inhibitors of bone resorption than their non-nitrogenous counterparts. pharmgkb.orgrevistanefrologia.comresearchgate.net This difference in potency is attributed, in part, to their higher affinity for bone mineral and their distinct mechanism involving the mevalonate pathway. mdpi.comarxiv.orgpharmgkb.orgresearchgate.net

Table 1: Comparison of Non-Nitrogenous (Clodronate) and Nitrogen-Containing Bisphosphonates

| Feature | Clodronate (Non-Nitrogenous) | Nitrogen-Containing Bisphosphonates |

| R-Group Structure | Simple alkyl/halogen (e.g., Chlorine) openaccessjournals.com | Contains a nitrogen atom in the side chain openaccessjournals.compharmgkb.org |

| Mechanism of Action | Metabolized to cytotoxic ATP analogs openaccessjournals.comcuni.czpharmgkb.orgontosight.airevistanefrologia.comorthobullets.com | Inhibits Farnesyl Pyrophosphate Synthase (FPPS) openaccessjournals.compharmgkb.orgorthobullets.comnih.gov |

| Primary Target | Osteoclast energy metabolism, leading to apoptosis openaccessjournals.compharmgkb.orgontosight.aiorthobullets.com | Mevalonate pathway, leading to impaired osteoclast function and apoptosis openaccessjournals.compharmgkb.orgorthobullets.com |

| Relative Potency | Generally less potent pharmgkb.orgrevistanefrologia.comresearchgate.net | Generally more potent pharmgkb.orgrevistanefrologia.comresearchgate.net |

| Bone Affinity | Lower affinity compared to many N-BPs mdpi.comarxiv.org | Higher affinity compared to non-nitrogenous BPs mdpi.comarxiv.org |

Chemical Modifications and Novel Derivatives

Chemical modifications of clodronate have been explored primarily to improve its pharmacokinetic properties, such as bioavailability, particularly after oral administration. The ability of clodronate to chelate metal ions is also a significant chemical property influencing its interaction with bone.

Synthesis and Hydrolysis of Clodronate Dianhydride Prodrugs

The poor oral bioavailability of bisphosphonates, including clodronate, is a significant limitation, largely due to their low lipophilicity and high affinity for divalent cations like calcium in the gastrointestinal tract, leading to the formation of poorly soluble complexes. cuni.czacs.orgnih.govacs.org To overcome this, prodrug strategies have been investigated. Clodronate dianhydride prodrugs represent one such approach. acs.orgnih.govacs.orgrsc.orgtandfonline.com

These prodrugs are synthesized by reacting anhydrous tetrasodium (B8768297) clodronate with an excess of the corresponding acid anhydride (B1165640). acs.orgnih.govacs.orgtandfonline.com This modification involves the masking of the phosphonate groups through the formation of anhydride bonds. rsc.orgrsc.org The resulting dianhydride derivatives are more lipophilic than the parent clodronate. acs.orgnih.govacs.orgtandfonline.com

The design principle behind these prodrugs is that they should be relatively stable chemically but readily undergo enzymatic hydrolysis in vivo to release the active clodronate molecule. Studies have shown that clodronate dianhydrides exhibit stability towards chemical hydrolysis in aqueous solutions at varying pH levels. acs.orgnih.govacs.orgrsc.org However, they are susceptible to enzymatic hydrolysis in serum, leading to the release of clodronate. acs.orgnih.govacs.orgrsc.org For example, P,P'-diacetyl, P,P'-dibutyroyl, and P,P'-dibenzoyl clodronate dianhydrides were rapidly hydrolyzed to clodronate in human serum, with most undergoing complete hydrolysis within minutes. acs.orgnih.govacs.orgrsc.org The rate of enzymatic hydrolysis can be influenced by the nature of the acyl groups. acs.orgrsc.org

The increased lipophilicity and reduced calcium chelation of the dianhydride prodrugs, compared to clodronate, suggest their potential to improve oral absorption and bioavailability. acs.orgnih.govacs.orgrsc.org

Table 2: Chemical Hydrolysis Half-lives of Clodronate Dianhydride Prodrugs (at 37°C) acs.orgnih.govacs.org

| Prodrug Type | Half-life at pH 2.0 (h) | Half-life at pH 7.4 (h) |

| P,P'-Diacetyl | 0.7 | 15 |

| P,P'-Dibutyroyl | Data not specified | 15 |

| P,P'-Dipivaloyl | 286 | 790 |

| P,P'-Dibenzoyl | Data not specified | 286 |

Note: Enzymatic hydrolysis in serum is significantly faster than chemical hydrolysis. acs.orgnih.govacs.orgrsc.org

Coordination Chemistry and Metal Complex Formation of Clodronate

A key chemical property of bisphosphonates, including clodronate, is their strong affinity for metal ions, particularly divalent cations such as calcium (Ca²⁺). cuni.czacs.orgmdpi.comnih.govacs.orgrsc.orgresearchgate.netwikipedia.org This affinity is primarily mediated by the two phosphonate groups, which can chelate metal ions. cuni.czmdpi.com This chelating ability is fundamental to their mechanism of action, as it drives their selective binding to hydroxyapatite, the mineral component of bone, which is rich in calcium. cuni.czmdpi.comrsc.org

Clodronate forms complexes with various metal ions. Studies on the coordination chemistry of clodronic acid and its derivatives have revealed the formation of polymeric structures, including chains and layers, which can extend to 2D or 3D networks through coordination bonds and hydrogen bonding. rsc.orgresearchgate.netuef.fi For example, clodronate can form 3D polymeric structures with metal ions like sodium. rsc.orguef.fi The interaction with calcium ions is particularly relevant to its bone-targeting property. acs.orgmdpi.comnih.govacs.org The formation of poorly water-soluble chelates with Ca²⁺ ions is a factor contributing to the low oral absorption of clodronate. acs.orgnih.govacs.org

Chemical modifications, such as the formation of dianhydride prodrugs, can influence the metal complexation properties. The bulky groups attached to the phosphonate oxygen atoms in dianhydrides can diminish metal complexation compared to the parent clodronate. rsc.orgresearchgate.net However, even with these modifications, the ability to form polymeric metal complexes on surfaces like hydroxyapatite is not entirely prevented. rsc.org

Advanced Delivery Systems for Targeted Research

The use of advanced delivery systems, such as liposomes, has significantly enhanced the research applications of clodronate by enabling targeted delivery to specific cell populations. This approach allows for the selective depletion of phagocytic cells, providing researchers with a method to study the functional consequences of their absence in various biological contexts.

Development and Application of Liposome-Encapsulated Clodronate

Clodronate-encapsulated liposomes are a widely used tool for the transient depletion of macrophages and other phagocytic cells in research models. nih.govmdpi.comresearchgate.net These liposomes are lipid vesicles that encapsulate clodronate within their aqueous compartments. creative-biolabs.com The development of these liposomes exploits the natural tendency of phagocytic cells to engulf particles, thereby delivering a high concentration of clodronate directly to these cells. creative-biolabs.comencapsula.com

This technique, sometimes referred to as "liposome-mediated macrophage suicide," has been successfully applied in numerous experimental mouse models to study the roles of macrophages in conditions such as inflammatory diseases, cancer, and neurological disorders. mdpi.comresearchgate.net For instance, clodronate liposomes have been used to deplete macrophages in models of rheumatoid arthritis, pulmonary tuberculosis, and murine melanoma to understand the impact of these cells on disease progression. mdpi.comresearchgate.net They are also valuable in neuroscience research for studying the role of microglia in neuroinflammatory diseases and their impact on synaptic function and memory.

Commercial formulations like Clodrosome® and m-Clodrosome® are available for macrophage depletion studies, although research continues to develop liposomes with more uniform size and improved therapeutic efficacy. nih.gov Studies have shown that clodronate-encapsulated liposomes can effectively induce phagocytic cell death in activated macrophages and microglia compared to free clodronate molecules. researchgate.netnih.gov

Mechanisms of Liposome (B1194612) Internalization and Clodronate Release

The targeted delivery of clodronate via liposomes relies on the inherent phagocytic activity of macrophages and other cells of the mononuclear phagocyte system. mdpi.comcreative-biolabs.comencapsula.com When clodronate-encapsulated liposomes are introduced, phagocytic cells recognize them as foreign particles and engulf them through phagocytosis, internalizing the liposomes within a vesicle called a phagosome. creative-biolabs.comencapsula.comclodrosome.com

Following internalization, lysosomes, which contain various destructive enzymes including phospholipases, fuse with the phagosome, forming a phagolysosome. nih.govclodrosome.com The acidic environment and lysosomal enzymes within the phagolysosome disrupt the phospholipid bilayer of the liposome, leading to the release of the encapsulated clodronate into the cell's cytosol. nih.govclodrosome.com

Once in the cytosol, clodronate, a non-nitrogenous bisphosphonate, is metabolized. researchgate.netnih.gov It is mistakenly recognized as cellular pyrophosphate and converted into a non-hydrolyzable ATP analog, adenosine (B11128) 5'-(β,γ-dichloromethylene) triphosphate (AppCCl₂p). clodrosome.com The accumulation of this toxic metabolite disrupts essential cellular metabolic pathways, particularly those involving ATP, leading to irreversible functional damage and ultimately inducing apoptosis (programmed cell death) in the phagocytic cell. nih.govmdpi.comclodrosome.comcreative-biolabs.com This mechanism specifically targets the cells that have internalized the liposomes, while sparing non-phagocytic cells. creative-biolabs.com

Targeting Phagocytic Cell Populations (e.g., Macrophages, Microglia)

A primary application of clodronate-encapsulated liposomes in research is the selective depletion of phagocytic cell populations, notably macrophages and microglia. nih.govcreative-biolabs.comresearchgate.netnih.govhemonc.orgdovepress.comsnu.ac.krcreative-biolabs.comnih.govmdpi.com Macrophages are key players in the immune system and are involved in inflammation, antigen presentation, and tissue repair. creative-biolabs.com Microglia are the resident immune cells of the central nervous system (CNS) and play crucial roles in neuroinflammation and neuronal health. researchgate.netnih.gov

The natural phagocytic capacity of these cells makes them ideal targets for liposomal delivery. mdpi.comcreative-biolabs.comencapsula.com By engulfing the clodronate-loaded liposomes, macrophages and microglia effectively self-destruct, allowing researchers to investigate the consequences of their absence in various biological processes and disease models. nih.gov This depletion technique has been instrumental in elucidating the roles of macrophages in autoimmune diseases, infectious diseases, and cancer progression. researchgate.net Similarly, it aids in understanding the contribution of microglia to neuroinflammatory conditions. frontiersin.org

The route of administration can influence which tissue-resident macrophage populations are primarily depleted. mdpi.com For example, intravenous injection of clodronate liposomes can deplete macrophages in the liver (Kupffer cells), spleen, and bone marrow, while intraperitoneal injection targets peritoneal macrophages. mdpi.com Intranasal administration has been shown to target macrophages in the nasal-associated lymphoid tissue (NALT). creative-biolabs.com

While clodronate liposomes are effective for depleting macrophages and microglia, it's important to consider that their use can have broader effects on the phagocytic and non-phagocytic systems, which should be considered in data interpretation.

Functionalization of Liposomes for Specific Cell Targeting (e.g., Mannosylated Liposomes)

To enhance the specificity of liposomal clodronate delivery to particular macrophage subpopulations or to improve targeting to specific tissues, liposomes can be functionalized with targeting ligands on their surface. nih.govfrontiersin.orgmdpi.comclodrosome.com This surface modification can involve conjugating molecules such as proteins, peptides, antibodies, polysaccharides, glycolipids, or glycoproteins to the liposomal membrane. frontiersin.orgmdpi.comclodrosome.com

Mannosylated liposomes, which have mannose ligands attached to their surface, represent a strategy to target cells expressing mannose receptors (MR). nih.govmdpi.comresearchgate.net Macrophages, particularly certain subtypes like M2 macrophages, and alveolar and peritoneal macrophages, constitutively express high levels of MR. nih.govmdpi.com Mannose receptor binding is one of the proposed mechanisms for enhanced uptake of mannosylated liposomes by these specific macrophage populations. mdpi.comresearchgate.net

Research has explored the use of mannosylated clodronate liposomes to improve the specific targeting and depletion of M2 macrophages, for instance, in the context of the tumor microenvironment. nih.govsnu.ac.kr Studies have shown that clodronate-encapsulated mannosylated liposomes can effectively deplete M2 macrophages in normal liver and tumor microenvironments ex vivo compared to non-mannosylated formulations. nih.govsnu.ac.kr

However, the application of mannosylated liposomes for selective macrophage depletion using clodronate is an area of ongoing research. researchgate.net While mannosylation can enhance uptake by phagocytic cells, potentially through mechanisms beyond just MR binding, such as recognition by mannose-binding protein, predicting the exact pattern of macrophage depletion in vivo can be complex. researchgate.net Further studies are needed to fully establish the applicability and advantages of mannosylated clodronate liposomes for targeting specific macrophage subpopulations in different research settings. researchgate.net

Preclinical Research Models for Investigating Clodronate Biology

In Vivo Animal Models

Rodent models, such as rats and mice, are widely utilized in preclinical research to investigate the biological activities of clodronate. These models allow for the study of clodronate's impact on various physiological and pathological processes, including bone resorption and remodeling, bone healing, inflammatory conditions, macrophage and immune cell depletion, and certain autoimmune and hematological disorders.

Rodent Models (e.g., Rats, Mice)

Models of Bone Resorption and Remodeling (e.g., Growing Rats, Ovariectomized Rats)

Clodronate's effects on bone resorption and remodeling have been extensively studied in rodent models. In growing rats, clodronate administration has been shown to influence bone structure and strength. Studies in growing male rats with immobilization osteoporosis demonstrated that clodronate increased the torsional strength of the tibiae. Long-term administration of clodronate at a therapeutic dosage in growing rats showed beneficial effects on normal, non-osteoporotic bone, although a higher dose resulted in a slight decrease in tibial length. nih.gov Histomorphometrical analysis in growing rats indicated that clodronate can lead to thinner, more irregularly oriented subchondral trabeculae and decreased cell proliferation in the primary spongiosa, while having little significant effect on longitudinal bone growth even at high doses. madridge.org

Ovariectomized (OVX) rat models are commonly used to mimic postmenopausal osteoporosis, characterized by accelerated bone turnover and decreased bone mineral density and strength. oup.comnih.gov Studies in OVX rats have shown that clodronate is effective in preventing the decrease in trabecular bone volume and suppressing the increased bone turnover rate induced by ovariectomy. oup.comoup.com Clodronate treatment in OVX rats on a low calcium diet preserved both trabecular and cortical tibial bone volume and increased femoral shaft stiffness and maximum stress. researchgate.net Oral administration of clodronate in adult OVX rats prevented changes in bone mineral density and bone geometry due to estrogen deficiency. nih.gov

Data from studies in ovariectomized rats highlight clodronate's ability to mitigate bone loss.

| Model Type | Treatment Duration | Key Bone Parameter Measured | Clodronate Effect (vs Control) | Source |

| OVX Rats (low Ca diet) | 9 weeks | Trabecular bone volume (tibia) | Preserved completely | researchgate.net |

| OVX Rats (low Ca diet) | 9 weeks | Cortical tibial bone volume | Preserved completely | researchgate.net |

| OVX Rats (low Ca diet) | 9 weeks | Femoral shaft stiffness | Increased | researchgate.net |

| OVX Rats (low Ca diet) | 9 weeks | Femoral shaft maximum stress | Increased | researchgate.net |

| OVX Rats | 3 months | Proximal tibial metaphysis BMD | Prevented decrease | nih.gov |

| OVX Rats | 3 months | Distal and proximal femur BMD | Prevented decrease | nih.gov |

| OVX Rats | 12 weeks | Trabecular bone volume (femur/vert) | Prevented decrease | oup.comoup.com |

| OVX Rats | 12 weeks | Bone turnover rate | Suppressed increase | oup.comoup.com |

| OVX Rats | 12 weeks | Bone strength (femoral neck/vert) | Blocked loss | oup.comoup.com |

Models of Bone Healing and Regeneration (e.g., Fracture Healing, Oral Osseous Wound Healing)

The impact of clodronate on bone healing and regeneration has also been investigated in rodent models. Studies on fracture healing in rats have yielded varying results, but some indicate that clodronate treatment does not necessarily impair the process. Clodronate administered before and/or after a tibial shaft fracture in rats increased bone mineral content and density in the fractured tibias compared to untreated groups, without significantly affecting the mechanical strength of the healing tibias or the callus size at 28 days. tandfonline.com Another study in rats suggested that long-term administration of clodronate before a fracture does not seem to prolong the fracture healing process and may even increase the size of the callus, although it had only a minor effect on its biomechanical properties. oulu.fi Conversely, in a mouse model of femur fracture, clodronate liposome (B1194612) treatment, which depletes osteoclasts, delayed fracture healing, impaired radiographic healing scores, and delayed the resolution of callus cartilage, leading to decreased callus material properties after 28 days. nih.gov

In models of oral osseous wound healing following tooth extraction in mice, clodronate-loaded liposomes were used to investigate the role of macrophages and osteoclasts. Depletion of these cells via clodronate treatment had site-specific effects. nih.govresearchgate.net In healing extraction sockets, clodronate treatment increased trabecular bone thickness at 14 days, which correlated with decreased osteoclast and macrophage numbers. nih.govresearchgate.netnih.gov However, this increase in extraction socket bone fill was less pronounced than the increase in trabecular bone observed in non-wounded long bones. nih.govresearchgate.netnih.gov Temporal macrophage depletion in a tooth extraction model in mice delayed the bone healing process, with significantly lower bone volume and regenerated bone area observed in the clodronate group compared to controls at day 7. oup.com

Models for Studying Inflammatory Conditions (e.g., Arthritis Models)

Clodronate, particularly in liposomal formulations, has been used in rodent models to study its effects on inflammatory conditions, primarily due to its ability to target macrophages. In experimental mouse models of arthritis, intraarticular injection of clodronate liposomes has been shown to inhibit inflammation in the joint and reduce cartilage destruction, which was associated with reversible depletion of synovial phagocytic cells. mdpi.com Studies using the K/BxN serum transfer arthritis mouse model, which mimics rheumatoid arthritis, demonstrated that clodronate liposome treatment led to a significant inhibition of arthritis. rupress.orgnih.gov While initially thought to be solely due to macrophage depletion, further research in this model suggested that the anti-inflammatory effects of clodronate liposomes might also be mediated via the "stunning" of pro-inflammatory neutrophils, in addition to depleting monocytes and monocyte-derived macrophages. rupress.orgnih.gov

Clodronate liposomes have also been used in mouse models of skin inflammation, such as those mimicking psoriasis. In a mouse model of keratinocyte-induced psoriasis-like skin inflammation, subcutaneous injection of clodronate liposomes eliminated skin macrophages and was accompanied by inhibition of granulocyte migration, resulting in a dramatic attenuation of the psoriasis-like skin changes. jci.org Depletion of antigen-presenting cells, including macrophages and dendritic cells, by clodronate liposomes in a psoriasis murine model led to the resolution of the acanthotic skin phenotype, decreased dermal angiogenesis, and reduced levels of inflammatory cytokines. nih.gov

Models for Autoimmune and Hematological Research (e.g., Autoimmune Hemolytic Anemia)

Clodronate liposomes have been investigated in rodent models of autoimmune and hematological disorders, particularly those involving macrophage-mediated destruction of blood cells. Autoimmune hemolytic anemia (AIHA), a disease characterized by autoantibody-mediated destruction of red blood cells (RBCs) primarily by splenic and hepatic macrophages, has been studied using mouse models. ashpublications.orgcapes.gov.brnih.gov In mouse models of AIHA, administration of liposomal clodronate substantially decreased RBC destruction. ashpublications.orgcapes.gov.brnih.gov This effect was rapid, occurring within hours by blocking and then depleting phagocytic macrophages, and lasted for one to two weeks. ashpublications.orgcapes.gov.brnih.gov These findings suggested that liposomal clodronate therapy could act as a temporary, medicinal splenectomy in AIHA models. ashpublications.orgcapes.gov.brnih.gov

Clodronate liposomes have also been explored in a mouse model of immune thrombocytopenic purpura (ITP), an autoimmune disease involving macrophage-mediated platelet destruction. Treatment with liposome-encapsulated clodronate in this model inhibited antibody-induced thrombocytopenia and rapidly restored platelet counts by depleting splenic and hepatic macrophages. nih.gov

Furthermore, clodronate liposomes have been used in models studying the role of macrophages in other conditions with an autoimmune or inflammatory component, such as cytokine storm syndrome and corneal allograft rejection, where macrophage depletion influenced disease progression and immune responses. frontiersin.orgarvojournals.org However, the timing of macrophage targeting can be critical, as delayed targeting in a cytokine storm syndrome model worsened disease severity. frontiersin.org

Large Animal Models (e.g., Sheep, Horses)

Large animal models provide a platform to investigate the in vivo effects of clodronate disodium (B8443419) on bone and associated tissues under conditions that may better mimic clinical scenarios compared to smaller animal models.

Use in Orthopedic Research (e.g., Navicular Syndrome)

Clodronate disodium is approved for use in horses over four years old for the treatment of clinical signs associated with navicular syndrome mdpi.comresearchgate.netwikipedia.org. Navicular syndrome is a chronic condition causing forelimb lameness in horses, affecting the navicular bone and surrounding structures ugent.be. Studies in horses with navicular syndrome have demonstrated that clodronate disodium can lead to a decrease in forelimb lameness and improved performance ker.com. A randomized, multi-center, double-blinded placebo-controlled clinical field study involving 146 horses with lameness due to navicular disease showed that 75% of horses treated with clodronate disodium had a positive response (improvement by at least 1 lameness grade) at Day 56, compared to 3% in the placebo group (p=0.003) pferdeheilkunde.de. This positive response rate remained high at Day 180 (65%) pferdeheilkunde.de.

Assessment of Bone Metabolism and Osteoclast Activity in Exercising Models

Research in exercising animals is crucial as exercise influences bone turnover. Studies in juvenile exercising sheep, used as a model for juvenile horses, investigated the effects of intramuscular clodronate disodium on bone metabolism markers, bone mineral density (BMD), bone microstructure, and biomechanical properties over 165 days ivis.orgresearchgate.netscite.ainih.gov. In one study, forty juvenile sheep were divided into groups receiving clodronate disodium at 0.6 mg/kg on day 0, day 84, days 0 and 84, or saline control, while being exercised four days a week scite.airesearchgate.netnih.gov. Clodronate disodium at this dose did not produce measurable effects on the skeleton of these exercising juvenile sheep researchgate.netscite.airesearchgate.net. While serum bone biomarkers (SBB) showed changes over time related to exercise or growth (increases in bone formation markers and decreases in some bone resorption markers), there were no significant time-by-treatment differences observed in SBB or tuber coxae biopsies researchgate.netscite.ainih.gov. This suggests that at the dose used, which aimed to resemble pharmacokinetic values in horses, clodronate did not significantly alter bone metabolism in this juvenile exercising large animal model plos.orgscite.ai.

In exercising horses, an equine study showed that clodronate did not change serum bone resorption markers but did significantly improve lameness mdpi.comresearchgate.net. This suggests potential analgesic effects independent of measurable changes in bone turnover markers mdpi.comivis.orgresearchgate.net.

Models for Investigating Anti-Inflammatory Effects

Beyond its effects on osteoclasts, clodronate disodium has been investigated for potential anti-inflammatory properties. In vitro studies have indicated dose-dependent anti-inflammatory actions of bisphosphonates, including clodronate, on macrophages researchgate.net. Liposomes containing clodronate have been used in animal models to deplete macrophages and study their role in inflammatory processes nih.govahajournals.orgnih.gov. In a sheep model of antigen-induced arthritis, intra-articular injection of clodronate liposomes was used to target macrophages in the inflamed joint lining clinexprheumatol.org. While uptake of liposomes into macrophages was demonstrated, a single dose of clodronate liposomes did not demonstrate a therapeutic effect on joint swelling or histological scoring compared to saline liposomes in this specific arthritis model clinexprheumatol.org. However, other research suggests clodronate may inhibit the release of ATP, potentially acting as a presynaptic blocker to attenuate chronic neuropathic pain, which could contribute to observed lameness improvement in horses without changes in bone resorption markers mdpi.comresearchgate.net. Studies using liposomal clodronate in models of osteoarthritis have shown effects such as depletion of synovial lining cells and reduction in inflammatory mediators mdpi.com.

Pharmacokinetic and Biodistribution Studies in Research Models

Pharmacokinetic (PK) and biodistribution studies in animal models are essential to understand how clodronate disodium is absorbed, distributed, metabolized, and eliminated, and where it accumulates in the body.

Comparative Analysis of Absorption and Elimination in Animal Species

Clodronate disodium is known to be poorly absorbed orally mdpi.commims.com. Pharmacokinetic studies in various animal species provide insights into the absorption and elimination profiles following different routes of administration. In rabbits, intravenous administration of 14C-labelled clodronate showed relatively faster plasma clearance compared to other bisphosphonates like tiludronate and etidronate nih.gov. At 24 hours post-administration, the plasma concentration of clodronate was approximately 0.8% of the dose per body weight in rabbits nih.gov.

Studies in juvenile sheep and horses have compared the pharmacokinetics of intramuscularly administered clodronate disodium. A dose of 0.6 mg/kg intramuscularly in juvenile sheep resulted in similar pharmacokinetic parameters, including maximum plasma concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC), to those previously reported in horses ivis.orgnih.govresearchgate.net. Plasma protein binding in both juvenile sheep and horses was found to be moderate to high, with unbound fractions of 26.1 ± 5.1% in sheep and 18.7 ± 7.5% in horses, indicating similar binding characteristics between the two species nih.govresearchgate.net.

Clodronate disodium is primarily eliminated via the kidneys, with a significant portion excreted unchanged in urine mims.com. In horses, clodronate was detectable in serum for 7 to 175 days and in urine for up to 21 days following a single intramuscular administration equimanagement.com. Clodronate concentrations were highest in urine at 4 hours post-administration equimanagement.com.

Evaluation of Bone Tissue Accumulation and Release Kinetics in Preclinical Systems

A key characteristic of bisphosphonates like clodronate disodium is their strong affinity for bone tissue, where they bind to hydroxyapatite (B223615) crystals equimanagement.comstm-journal.ru. This affinity leads to significant accumulation in the skeleton, serving as a long-term reservoir equimanagement.com.

Studies using 14C-labelled clodronate in mice and rats have demonstrated strong and long-lasting deposition in bone tissue, with high radioactivity measured even 12 months after a single intravenous dose nih.gov. In adult rats, quantitative autoradiography showed the highest activity of 14C-clodronate in the primary spongiosa of the distal femoral metaphysis and the cortical bone of the femoral diaphysis nih.gov. Radioactivity in the lumbar vertebra was about half of that in the femur nih.gov. Labeled clodronate incorporated into the primary spongiosa remained in the bone but was situated further from the growth plate due to longitudinal bone growth nih.gov. Incorporation was more prominent on the periosteal surface than the endocortical surface of the femoral shaft nih.gov.

In horses, clodronate has been isolated from bone samples 18 months following a single administration mdpi.comequimanagement.com. The release of clodronate from bone is slow and dependent on bone turnover rates equimanagement.com. This prolonged residence in the skeleton contributes to the extended duration of its effects equimanagement.com.

While clodronate accumulates significantly in bone, studies have also shown some accumulation in tissues of the reticuloendothelial system, such as the spleen, thymus, and small intestine in mice and rats, although the extent can vary between species nih.gov. Liposomal clodronate, specifically designed to target phagocytic cells, is readily taken up by macrophages in tissues like the liver, spleen, and bone marrow, leading to macrophage depletion nih.govahajournals.orgnih.govsnmjournals.orgresearchgate.net.

Table 1: Summary of Clodronate Research Findings in Large Animal Models

| Animal Model | Research Area | Key Findings | Source(s) |

| Horses | Orthopedic (Navicular Syndrome) | Improved lameness; positive response in a significant percentage of treated horses. | mdpi.comresearchgate.netker.compferdeheilkunde.de |

| Sheep | Bone Metabolism (Exercising) | No measurable skeletal effects at a dose mimicking horse pharmacokinetics; changes in SBB attributed to exercise/growth. | ivis.orgresearchgate.netscite.ainih.govresearchgate.netnih.gov |

| Horses | Bone Metabolism (Exercising) | Improved lameness without changes in serum bone resorption markers. | mdpi.comresearchgate.net |

| Sheep | Anti-Inflammatory (Arthritis) | Intra-articular clodronate liposomes did not show therapeutic effect on joint swelling/histology in antigen-induced arthritis model. | clinexprheumatol.org |

| Various | Pharmacokinetics (Absorption) | Poor oral absorption. | mdpi.commims.com |

| Sheep, Horses | Pharmacokinetics (Elimination) | Similar PK parameters between juvenile sheep and horses after IM administration; detectable in serum and urine for extended periods. | ivis.orgnih.govresearchgate.netequimanagement.com |

| Mice, Rats | Biodistribution (Bone Accumulation) | Strong and long-lasting deposition in bone, particularly in areas of high turnover; accumulation also observed in reticuloendothelial system. | nih.govnih.gov |

| Horses | Biodistribution (Bone Accumulation) | Isolated from bone months after administration; release dependent on bone turnover. | mdpi.comequimanagement.com |

Characterization of Liposomal Clodronate Stability and Release in Biological Milieus

Characterizing the stability of liposomal clodronate and its subsequent release in biological milieus is a critical aspect of preclinical evaluation. This characterization helps predict the behavior of the formulation in vivo and understand how the encapsulated clodronate becomes available to exert its biological effects.

Liposome-encapsulated clodronate is designed for preferential uptake by phagocytic cells, such as macrophages. guidetopharmacology.orgnih.govwikipedia.org Following the engulfment of liposomes by these cells, the liposomal phospholipid bilayer is subject to degradation by lysosomal phospholipases within the intracellular environment. guidetopharmacology.orgnih.gov This intracellular breakdown is the primary mechanism by which clodronate is released from the liposome into the cytosol of the target cell. guidetopharmacology.orgnih.gov

However, preclinical studies have indicated that clodronate liposomes may exhibit some degree of leakage even before cellular uptake, particularly when introduced into biological media. Some formulations have been described as inherently "leaky". fishersci.ca In vitro leakage assessments have confirmed that a percentage of clodronate can be released from liposomes upon dilution in biological fluids such as saline or human serum, with continued leakage occurring over time. fishersci.ca For instance, one study reported that a specific clodronate liposome formulation released at least 35% of the entrapped clodronate immediately after injection or instillation, with approximately 60% released within 30 minutes. fishersci.ca While not specific to clodronate, studies on liposomes encapsulating other bisphosphonates, such as alendronate, have also investigated stability in serum, noting around 15% leakage after 10 minutes in rabbit circulation, although intact liposomes were still detectable at 24 hours. nih.gov

Preclinical characterization of liposomal clodronate stability and release often employs various analytical techniques. These include assessing vesicle size distribution and zeta potential to monitor the physical integrity of the liposomes in different media. Encapsulation efficiency is also a key parameter measured during formulation development and stability studies. Furthermore, in vitro release studies in simulated biological fluids or serum are conducted to quantify the rate and extent of drug leakage over time. Techniques such as size-exclusion chromatography can be utilized both in vitro and in vivo to differentiate between encapsulated and free drug, helping to assess premature leakage upon interaction with biological milieus. nih.gov The release of clodronate from liposomes or from macrophages after uptake can result in free clodronate, which is known to have a very short half-life in serum and body fluids. fishersci.ca

The following table summarizes some preclinical observations regarding the leakage/release of encapsulated bisphosphonates from liposomes in biological contexts:

| Formulation Type | Biological Milieu / Context | Observed Leakage/Release | Time Point | Source |

| Clodronate Liposomes | Saline or Human Serum | ≥ 20% immediate release | Upon dilution | fishersci.ca |

| Clodronate Liposomes | After injection/instillation | ≥ 35% immediate release | Immediately | fishersci.ca |

| Clodronate Liposomes | After injection/instillation | ~60% release | 30 minutes | fishersci.ca |

| Alendronate Liposomes | Rabbit Circulation | 15 ± 3% leakage | 10 minutes | nih.gov |

Note: The data for Alendronate Liposomes is included for comparative context regarding bisphosphonate liposome behavior in circulation.

Understanding these characteristics is vital for optimizing liposomal formulations to achieve desired drug delivery profiles and target cell interactions in preclinical models.

Q & A

Basic Research Questions

Q. What are the established pharmacokinetic properties of Bonefos, and how do they influence dosing regimens in clinical trials?

- Methodological Answer : Pharmacokinetic studies typically employ high-performance liquid chromatography (HPLC) or mass spectrometry to quantify Bonefos plasma concentrations. Dosing regimens are optimized using compartmental modeling (e.g., one-compartment or non-linear mixed-effects models) to account for absorption, distribution, and renal clearance parameters. Ensure experiments include control groups for baseline biomarker comparisons .

Q. What in vitro models are validated for assessing Bonefos’s efficacy in inhibiting osteoclast activity?

- Methodological Answer : Primary osteoclast cultures derived from murine bone marrow or human peripheral blood mononuclear cells (PBMCs) are standard. Efficacy is measured via pit formation assays on calcium phosphate-coated plates, with tartrate-resistant acid phosphatase (TRAP) staining as a secondary endpoint. Normalize results to vehicle controls and include bisphosphonate-positive controls (e.g., zoledronate) .

Q. How should researchers control for confounding variables in observational studies evaluating Bonefos’s impact on bone metastasis progression?

- Methodological Answer : Use propensity score matching to balance covariates like age, baseline tumor burden, and concomitant therapies. Stratify analyses by metastatic site (e.g., spine vs. femur) and employ multivariate Cox regression to adjust for time-dependent variables such as glucocorticoid use .

Advanced Research Questions

Q. What experimental designs are optimal for isolating Bonefos’s direct effects on osteoblasts versus systemic hormonal interactions?

- Methodological Answer : Implement co-culture systems (osteoblasts + osteoclasts) with selective receptor antagonists (e.g., TGF-β inhibitors) to block cross-talk. Use conditional knockout murine models (e.g., Col1a1-CreERT2) to study tissue-specific responses. Validate findings via RNA-seq to identify Bonefos-regulated pathways .

Q. How can longitudinal studies evaluate Bonefos’s long-term effects on bone mineral density (BMD) while minimizing attrition bias?

- Methodological Answer : Adopt a staggered enrollment design with rolling follow-ups. Use dual-energy X-ray absorptiometry (DXA) at fixed intervals (e.g., 6/12/24 months) and apply intention-to-treat (ITT) analysis with multiple imputation for missing data. Pre-specify sensitivity analyses to assess bias from non-random dropouts .

Q. What statistical methods reconcile contradictory findings in Bonefos’s clinical trial data across heterogeneous populations?

- Methodological Answer : Apply meta-regression to explore heterogeneity sources (e.g., ethnicity, renal function). Use Bayesian hierarchical models to pool data while accounting for between-study variance. Sensitivity analyses should exclude outliers identified via Cook’s distance or leverage plots .

Q. How can researchers validate Bonefos’s off-target effects using multi-omics approaches?

- Methodological Answer : Integrate transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR) data from treated cell lines or animal models. Use pathway enrichment tools (e.g., GSEA, MetaboAnalyst) to identify dysregulated networks. Confirm findings via CRISPR-Cas9 knockdown of candidate genes .

Q. What criteria should guide the inclusion of Bonefos in systematic reviews of adjuvant therapies for osteoporosis?

- Methodological Answer : Follow PRISMA-P guidelines: define PICOS criteria (Patients: postmenopausal women; Intervention: Bonefos ± calcium; Comparators: other bisphosphonates; Outcomes: fracture risk; Study design: RCTs). Use GRADE to assess evidence quality, emphasizing blinding and allocation concealment .

Methodological Frameworks

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.